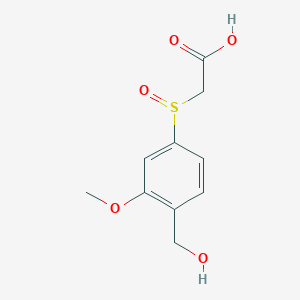
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid is an organic compound characterized by the presence of a sulfinyl group attached to a phenyl ring, which is further substituted with hydroxymethyl and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is first converted to a hydroxymethyl group through a reduction reaction using a reducing agent like sodium borohydride.
Sulfinylation: The hydroxymethyl intermediate is then subjected to sulfinylation using a sulfinylating agent such as sulfinyl chloride under controlled conditions to form the desired sulfinyl compound.
Acetic Acid Formation: Finally, the sulfinylated intermediate undergoes a reaction with acetic acid or its derivatives to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-((4-(Carboxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid.
Reduction: 2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfanyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the hydroxymethyl and methoxy groups can interact with biological membranes and receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxyphenylacetic acid: Lacks the sulfinyl group, making it less reactive in redox reactions.
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfanyl)acetic acid: Contains a sulfanyl group instead of a sulfinyl group, resulting in different chemical reactivity.
4-Hydroxy-3-methoxybenzaldehyde: Precursor in the synthesis of the target compound, lacks the acetic acid and sulfinyl functionalities.
Uniqueness
2-((4-(Hydroxymethyl)-3-methoxyphenyl)sulfinyl)acetic acid is unique due to the presence of both sulfinyl and acetic acid groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12O5S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)-3-methoxyphenyl]sulfinylacetic acid |
InChI |
InChI=1S/C10H12O5S/c1-15-9-4-8(3-2-7(9)5-11)16(14)6-10(12)13/h2-4,11H,5-6H2,1H3,(H,12,13) |
Clave InChI |
XXALTGPXHTYSPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)CC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
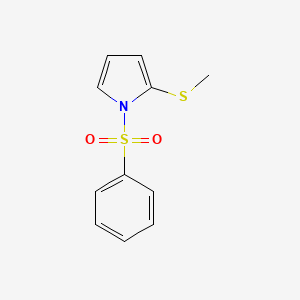
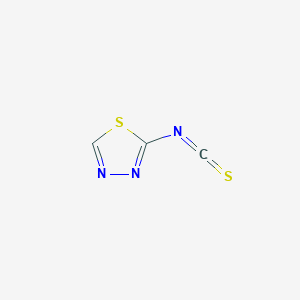
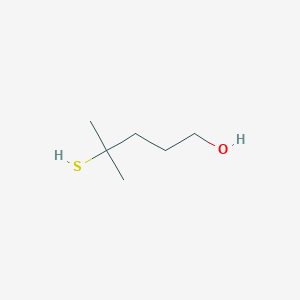
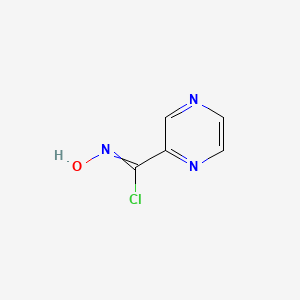

![tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13699962.png)
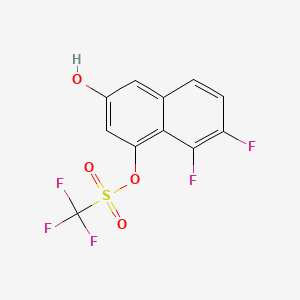
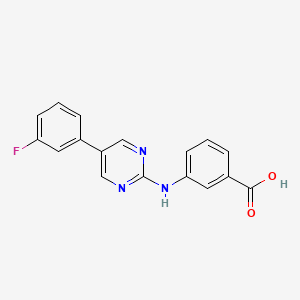
![(tert-Butoxy)-N-[[6-[7-[[4-[2-[5-[[(tert-butoxy)-N-(2-methoxyethyl)carbonylamino]methyl](2-pyridyl)]thieno[3,2-b]pyridin-7-yloxy]-3-fluorophenyl]amino]thieno[4,5-b]pyridin-2-yl](3-pyridyl)]methyl]-N-(2-methoxyethyl)carboxamide](/img/structure/B13699977.png)
![2-[2-(Chloromethoxy)ethyl]thiophene](/img/structure/B13699990.png)
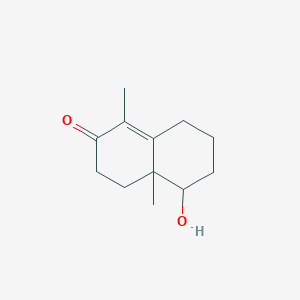

![Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13700003.png)
